Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester
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Overview
Description
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(310)hex-2-yl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple cyclopropane rings and a bicyclic oxabicyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester typically involves multiple steps. One common method starts with the preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid from 2,3-dimethyl-2-butene through a cyclopropanation reaction . The resulting acid is then esterified with the appropriate alcohol under acidic conditions to form the ester .
Industrial Production Methods
Industrial production of this compound may involve the use of phase transfer catalysts to enhance the efficiency of the saponification and esterification reactions. The use of sodium hydroxide in the saponification step and subsequent acidification is common . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester involves its interaction with specific molecular targets and pathways. For instance, its analogs inhibit histone deacetylases, leading to changes in gene expression and induction of apoptosis in tumor cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: An antiepileptic drug with a similar cyclopropane structure.
Fenpropathrin: An insecticide with a related cyclopropanecarboxylic acid ester structure.
Permethrin: Another insecticide with a similar cyclopropane moiety.
Uniqueness
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester is unique due to its bicyclic oxabicyclohexane structure, which imparts distinct chemical and biological properties. This structure differentiates it from other cyclopropane derivatives and contributes to its specific applications in scientific research and industry.
Properties
CAS No. |
81910-10-3 |
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Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H24O4/c1-14(2)12(15(14,3)4)13(19)20-11-8-10(18)17(9-6-7-9)16(11,5)21-17/h9,11-12H,6-8H2,1-5H3 |
InChI Key |
LHZTUXJNLJDSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)OC2CC(=O)C3(C2(O3)C)C4CC4)C |
Origin of Product |
United States |
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